molecular formula C31H30Cl3N7O2 B2520054 THZ1 Dihydrochloride

THZ1 Dihydrochloride

Cat. No.: B2520054
M. Wt: 639.0 g/mol
InChI Key: AJTGQOACYBCREM-QVLKBJGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THZ1 2HCl involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of THZ1 2HCl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

THZ1 2HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of THZ1 2HCl with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research .

Scientific Research Applications

THZ1 2HCl has a wide range of scientific research applications, including:

Mechanism of Action

THZ1 2HCl exerts its effects by covalently binding to a unique cysteine residue located outside the canonical kinase domain of cyclin-dependent kinase 7. This binding inhibits the kinase activity of cyclin-dependent kinase 7, leading to the suppression of RNA polymerase II-mediated transcription. The compound also affects the phosphorylation of other cyclin-dependent kinases, further disrupting the cell cycle and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to THZ1 2HCl include:

Uniqueness

THZ1 2HCl is unique due to its ability to selectively and covalently bind to cyclin-dependent kinase 7, targeting a remote cysteine residue outside the canonical kinase domain. This unique mechanism of action provides high selectivity and potency, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTGQOACYBCREM-QVLKBJGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30Cl3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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